molecular formula C12H9Cl2NO B8721075 2-(3,4-Dichlorophenoxy)aniline CAS No. 76838-74-9

2-(3,4-Dichlorophenoxy)aniline

Cat. No.: B8721075
CAS No.: 76838-74-9
M. Wt: 254.11 g/mol
InChI Key: DEUHOKRPWSVUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenoxy)aniline is an organic compound featuring an aniline group linked to a 3,4-dichlorophenoxy moiety. This structure classifies it among chlorinated aniline derivatives, which are recognized in scientific literature as key intermediates and structural motifs in the development of herbicides and other agrochemicals . The presence of both the aniline and dichlorophenoxy groups suggests potential for use in foundational research for synthesizing more complex molecules, particularly in structure-activity relationship (SAR) studies. In such research, the number and position of chlorine atoms on the aromatic ring are critical factors influencing biological activity and toxicity . Researchers investigate these compounds to understand how electronic charge distribution and steric effects, determined by the molecular structure, impact interactions with biological targets . This compound is provided for research applications in chemistry and biology only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

76838-74-9

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)aniline

InChI

InChI=1S/C12H9Cl2NO/c13-9-6-5-8(7-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2

InChI Key

DEUHOKRPWSVUBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Dichlorophenoxy Aniline and Its Analogues

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(3,4-dichlorophenoxy)aniline, two principal disconnection approaches are considered.

The most logical primary disconnection is at the diaryl ether (C–O) bond. This bond can be formed through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. This disconnection leads to two key synthons: an aminophenol derivative and a dichlorinated aryl halide, or a nitrophenol derivative and a dichlorinated aryl halide, with the nitro group being a common precursor to the aniline (B41778) functionality.

A second key disconnection involves the formation of the aniline group. The most common and reliable method for this is the reduction of a corresponding nitro group. This approach is often preferred as the electron-withdrawing nature of the nitro group can facilitate the initial ether-forming reaction. Therefore, a common precursor identified through this analysis is 2-(3,4-dichlorophenoxy)nitrobenzene.

These disconnections suggest two primary forward synthetic pathways:

Pathway A: Coupling of 2-aminophenol (B121084) with a 3,4-dichloro-substituted benzene (B151609) derivative.

Pathway B: Coupling of 2-nitrophenol (B165410) with a 3,4-dichloro-substituted benzene derivative, followed by the reduction of the nitro group to an amine.

Classical and Established Synthetic Routes

The classical synthesis of this compound and its analogues predominantly relies on well-established reactions, particularly the Ullmann condensation for the formation of the diaryl ether linkage and a subsequent reduction to form the aniline.

The formation of the diaryl ether bond is the cornerstone of the synthesis. The Ullmann condensation, a copper-catalyzed reaction, has historically been the method of choice. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a phenol (B47542) with an aryl halide. wikipedia.org In the context of synthesizing a precursor to the target molecule, such as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472), 3,4-dichlorophenol (B42033) can be reacted with 2-chloro-5-nitrobenzonitrile (B92243) in the presence of a base like sodium hydroxide (B78521) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). prepchem.com

The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.org However, modifications using soluble copper catalysts and various ligands have allowed for milder reaction conditions. organic-chemistry.org

The conversion of a nitro group to an aniline is a standard transformation in organic synthesis. For diaryl ether compounds, this reduction needs to be selective to avoid cleavage of the ether bond or dehalogenation. Catalytic hydrogenation is a highly effective method. For instance, the reduction of a nitro-precursor like 4-(4-(methylsulfonyl)-2-nitrophenoxy)-1,2-dichlorobenzene can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent such as glacial acetic acid. prepchem.com This method has been shown to be efficient, yielding the corresponding aniline in good yields after purification. prepchem.com

Other reagents for nitro group reduction include:

Iron (Fe) or Zinc (Zn) in acidic media: These offer mild conditions for the reduction. commonorganicchemistry.com

Tin(II) chloride (SnCl₂): Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Hydrazine (B178648) hydrate (B1144303): In the presence of a catalyst, hydrazine hydrate can be used for the reduction of nitroarenes. For example, 4-(2,4-dichlorophenoxy)aniline (B88344) can be prepared by the reduction of 2,4-dichlorophenyl-4'-nitrophenyl ether using hydrazine hydrate and a catalyst in a solvent like toluene (B28343) or chlorobenzene. google.com

The choice of reducing agent is critical to ensure compatibility with the other functional groups present in the molecule, particularly the chloro-substituents which can be susceptible to hydrodehalogenation with some catalysts like Pd/C. commonorganicchemistry.com Using catalysts like Raney Nickel can sometimes mitigate this issue. commonorganicchemistry.com The addition of catalytic amounts of vanadium compounds has also been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates and reduce the formation of azo or azoxy byproducts during catalytic hydrogenation. google.comgoogle.com

The selection of starting materials is dictated by the chosen retrosynthetic pathway.

For Pathway A, the key starting materials are 2-aminophenol and a suitable 1,2-dichloro-4-halobenzene (e.g., 1,2-dichloro-4-iodobenzene (B1582313) or 1,2-dichloro-4-bromobenzene).

For Pathway B, the starting materials are 2-nitrophenol and a 1,2-dichloro-4-halobenzene .

An alternative precursor for a related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, is synthesized from 2,4-dichlorophenol (B122985) and 5-chloro-2-nitroaniline (B48662) via an Ullmann coupling, followed by reduction. The synthesis of precursors like 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile starts from 3,4-dichlorophenol and 2-chloro-5-nitrobenzonitrile. prepchem.com These starting materials are generally accessible, forming the basis for the multi-step synthesis of the final product.

Optimizing reaction conditions is crucial for maximizing yield and purity. For the Ullmann diaryl ether synthesis, key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

Modern Ullmann-type reactions have seen significant improvements. Studies have shown that inexpensive ligands can greatly accelerate the coupling of aryl halides with phenols in the presence of a copper(I) source (like Cu₂O or CuI) and a base such as cesium carbonate (Cs₂CO₃). organic-chemistry.org Acetonitrile (B52724) has been identified as an effective solvent, and the use of molecular sieves can help to suppress side reactions. organic-chemistry.org For the synthesis of an analogue, 5-chloro-2-(2,4-dichlorophenoxy)aniline, the Ullmann coupling step is typically performed using a copper(I) catalyst with a ligand like 1,10-phenanthroline (B135089) in DMF at elevated temperatures (120–140°C).

For the reduction step, optimization involves selecting a catalyst and conditions that ensure complete conversion of the nitro group while preserving the chloro- and ether functionalities. The catalytic transfer hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene using platinum on carbon has been investigated, showing the importance of catalyst choice and reaction system (open vs. closed). google.com

Reaction Step Reactants Catalyst/Reagent Solvent Base Temperature Yield Reference
Diarylether Formation 3,4-dichlorophenol, 2-chloro-5-nitrobenzonitrileNaOHDMSONaOH75°C96.4% prepchem.com
Diarylether Formation Aryl bromides/iodides, PhenolsCu₂O, LigandAcetonitrileCs₂CO₃MildExcellent organic-chemistry.org
Nitro Reduction 4-(4-(methylsulfonyl)-2-nitrophenoxy)-1,2-dichlorobenzene5% Pd/C, H₂Glacial Acetic Acid-Room Temp.74.8% prepchem.com
Nitro Reduction 2,4-dichlorophenyl-4'-nitrophenyl etherCatalyst, Hydrazine HydrateToluene-100°C98.2% google.com

Contemporary and Advanced Synthetic Approaches

While classical methods are robust, contemporary research focuses on developing more efficient, milder, and versatile synthetic routes.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgnumberanalytics.com While primarily used for C-N bond formation, variations of this methodology can also be applied to the synthesis of diaryl ethers (C-O coupling). wikipedia.orgorganic-chemistry.org These reactions often employ specialized phosphine (B1218219) ligands and can proceed under much milder conditions than the classical Ullmann reaction, offering broader functional group tolerance. wikipedia.orgorganic-chemistry.org

Advanced Copper-Catalyzed Systems: Modern advancements in Ullmann-type reactions involve the use of highly active copper-based nanocatalysts. jsynthchem.comnih.gov These catalysts, sometimes supported on materials like silica (B1680970) or carbon nanofibers, can enhance reaction rates and allow for lower catalyst loading. nih.gov The use of specific ligands, such as diamines or amino acids, has also been shown to significantly improve the efficiency of copper-catalyzed diaryl ether synthesis. organic-chemistry.org

Chan-Lam Coupling: The Chan-Lam coupling reaction, which utilizes arylboronic acids as the arylating agent in a copper-promoted reaction with phenols, presents another modern alternative. rsc.orgorganic-chemistry.org These reactions can often be carried out at room temperature and are tolerant of a wide range of functional groups. organic-chemistry.org

Photoredox Catalysis: A cutting-edge approach involves the use of photoredox catalysis for C-N cross-couplings, offering a rapid and inexpensive alternative to traditional palladium-catalyzed methods. vapourtec.com This method, developed by the Buchwald group, utilizes light to drive the reaction under very mild conditions. vapourtec.com

Diaryliodonium Salts: The use of diaryliodonium salts as arylating agents offers an alternative to transition-metal catalysis. pdx.edu These methods can be high-yielding and tolerant of various functional groups, proceeding under mild conditions. pdx.eduacs.org

These advanced methodologies represent the ongoing evolution of synthetic chemistry, aiming for greater efficiency, sustainability, and applicability in the preparation of complex molecules like this compound.

Catalytic Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig type transformations)

The synthesis of diaryl ethers like this compound has been significantly advanced by catalytic cross-coupling reactions. researchgate.net The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In a typical synthesis for a precursor to this compound, 3,4-dichlorophenol is reacted with an activated ortho-substituted nitrobenzene, such as 2-chloro-5-nitrobenzonitrile. prepchem.com The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide. prepchem.com The resulting nitro compound is then reduced to the target aniline. Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts with various ligands, which can facilitate the reaction under milder conditions. wikipedia.orgrsc.org For instance, the use of CuI with ligands like N,N-dimethylglycine has been shown to promote diaryl ether synthesis at temperatures as low as 90°C. organic-chemistry.org

The Buchwald-Hartwig amination represents a more recent, palladium-catalyzed approach for the formation of C-N bonds and can also be adapted for C-O bond formation to create diaryl ethers. rsc.orgorganic-chemistry.orgwikipedia.org This reaction offers a powerful alternative to the Ullmann synthesis, often proceeding under milder conditions with a broader substrate scope. researchgate.netorganic-chemistry.org The synthesis of diaryl ethers via the Buchwald-Hartwig reaction involves the coupling of an aryl halide or triflate with a phenol, catalyzed by a palladium complex. rsc.org The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands such as those based on biaryl phosphines showing high efficacy. rsc.orgorganic-chemistry.org While direct synthesis of this compound via Buchwald-Hartwig C-O coupling is feasible, a common strategy involves the synthesis of a precursor like 4-(2,4-dichlorophenoxy)-1-nitrobenzene followed by reduction of the nitro group.

Table 1: Comparison of Ullmann and Buchwald-Hartwig Reactions for Diaryl Ether Synthesis

FeatureUllmann CondensationBuchwald-Hartwig Reaction
CatalystCopper (Cu), often Cu(I) salts (e.g., CuI) wikipedia.orgPalladium (Pd), often Pd(0) or Pd(II) precursors rsc.orgorganic-chemistry.org
Typical ReactantsAryl halide and a phenol/phenoxide wikipedia.orgAryl halide/triflate and a phenol/phenoxide rsc.org
Reaction ConditionsOften high temperatures (>150°C), polar solvents (e.g., DMF, DMSO) wikipedia.orgGenerally milder temperatures, requires specific phosphine ligands organic-chemistry.orgwikipedia.org
Substrate ScopeTraditionally requires activated aryl halides (with electron-withdrawing groups) chem-station.comBroader scope, including electron-neutral and electron-rich aryl halides wikipedia.org
Key AdvantageCost-effective catalyst (copper) researchgate.netMilder conditions, higher functional group tolerance, broader scope wikipedia.org

Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-free, Catalyst Recycling)

The integration of green chemistry principles into the synthesis of phenoxyanilines aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and enabling catalyst reuse. nih.gov One key area of development is the use of recyclable catalysts. For the synthesis of 4-(2,4-dichlorophenoxy)aniline, a related isomer, a method has been developed using a composite catalyst of iron trichloride (B1173362) and activated carbon with hydrazine hydrate as the reducing agent. google.com A significant advantage of this process is that the catalyst can be recovered by simple filtration and reused, aligning with green chemistry's goal of resource efficiency. google.com

Furthermore, research into ligand-free coupling reactions contributes to greener synthesis. A ligand-free system using CuI as a catalyst and a recyclable KF/Fe₃O₄ base has been shown to be effective for C-O cross-coupling reactions, offering a simplified and more environmentally benign process. researchgate.net The pursuit of metal-free reaction conditions is another important frontier. d-nb.info While challenging for this specific transformation, the development of such protocols would eliminate concerns related to toxic heavy metal contamination in the final product. The choice of solvent is also a critical factor; using water as a solvent or employing solvent-free conditions where possible are key strategies in green synthetic design. iaph.in

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules like this compound, which possess multiple potentially reactive sites. mdpi.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the control of reaction at a specific position on a molecule.

In the context of the Ullmann or Buchwald-Hartwig synthesis, regioselectivity is paramount. For example, to synthesize this compound, one must selectively form the ether bond at the C-2 position of the aniline precursor. This is typically achieved by starting with a pre-functionalized aniline derivative, such as 2-aminophenol or a protected version, and coupling it with 1,2-dichloro-4-iodobenzene. Alternatively, reacting 3,4-dichlorophenol with a suitably activated benzene derivative, like 1-fluoro-2-nitrobenzene, directs the nucleophilic aromatic substitution (SNAr) to the desired position due to the activating effect of the ortho-nitro group.

Recent advances in catalysis have provided tools for highly selective C-H functionalization, which can be applied to aniline derivatives. For instance, a palladium/S,O-ligand-based catalyst has been developed for the highly para-selective C-H olefination of aniline derivatives, demonstrating how specific ligand design can control regioselectivity. nih.gov While this example illustrates functionalization of the aniline ring, the underlying principles of catalyst control are broadly applicable to achieving selectivity in the synthesis of substituted phenoxyanilines.

Derivatization and Functionalization Strategies of the Core Scaffold

The this compound scaffold serves as a versatile platform for further chemical modification. Derivatization can be targeted at three main locations: the aniline nitrogen, the halogenated phenoxy ring, and the introduction of new groups onto the aromatic framework.

Transformations at the Aniline Nitrogen Center

The primary amine group of the aniline moiety is a highly versatile functional handle for a wide range of chemical transformations.

Acylation and Amide Formation: The nitrogen can be readily acylated to form amides. This is a common derivatization used to modify the electronic and steric properties of the molecule. oup.com

Reductive Amination: The aniline can react with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form secondary or tertiary amines. This strategy has been used to append complex side chains to the nitrogen atom. chemicalbook.com

Imine Formation: Condensation with aldehydes can yield imines (Schiff bases), which are themselves useful intermediates for further reactions. royalsocietypublishing.org

N-Arylation: The nitrogen can participate in further coupling reactions, such as the Goldberg reaction (a copper-catalyzed N-arylation), to form triarylamines. wikipedia.org

Table 2: Examples of Functionalization at the Aniline Nitrogen

Reaction TypeReagentsProduct TypeReference
Reductive AminationAldehyde (e.g., 4-acetamidobenzaldehyde), NaBH(OAc)₃Secondary Amine chemicalbook.com
AcylationAcid Chloride or AnhydrideAmide oup.comresearchgate.net
Imine CondensationAldehydeImine (Schiff Base) royalsocietypublishing.org
N-Arylation (Goldberg)Aryl Halide, CuI catalystTriarylamine wikipedia.org

Modifications of the Halogenated Phenoxy Moiety

The two chlorine atoms on the phenoxy ring are generally less reactive than the aniline nitrogen. However, under specific conditions, they can be modified. Aryl chlorides can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring. More advanced catalytic systems, potentially involving nickel or palladium catalysts, could facilitate the substitution of these chlorine atoms with other functional groups, such as amines, alkoxides, or cyano groups, allowing for extensive diversification of the phenoxy moiety.

Introduction of Auxiliary Functional Groups

New functional groups can be introduced onto either of the aromatic rings through electrophilic aromatic substitution or modern C-H activation strategies.

Nitration: The aromatic rings can be nitrated using standard conditions (e.g., nitric acid/sulfuric acid), introducing a nitro group. The position of nitration will be directed by the existing substituents. For example, nitration of phenoxyaniline (B8288346) can lead to the introduction of a nitro group at the para-position relative to the amino group. smolecule.com This nitro group can then be reduced to an amine or converted into other functionalities.

Sulfonylation: As demonstrated in the synthesis of an analogue, a methylsulfonyl group can be incorporated into the aniline ring, often by starting with a nitrated precursor which is then reduced. prepchem.com

Halogenation: Further halogenation can introduce additional bromine or chlorine atoms onto the aromatic rings, a strategy used to probe structure-activity relationships in biological studies of phenoxyaniline analogues. acs.org

C-H Functionalization: Directed C-H activation provides a modern and efficient route to introduce new groups. As mentioned, palladium-catalyzed C-H olefination can add vinyl groups to the aniline ring. nih.gov Similar strategies could potentially be developed for arylation, alkylation, or other functionalizations, offering a step-economical way to build molecular complexity.

Stereoselective Synthesis and Chiral Resolution

The synthesis of specific stereoisomers of this compound and its analogues is a nuanced area of organic chemistry, primarily focusing on the control of axial chirality in diaryl ether frameworks. Due to the rotational barrier around the ether linkage, substituted diaryl ethers can exist as stable atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. The development of methodologies for the stereoselective synthesis and chiral resolution of these compounds is crucial for accessing enantiomerically pure materials, which is often a prerequisite for their application in various scientific fields.

Recent advancements have centered on catalytic enantioselective methods to construct the chiral C–O axis, as well as classical resolution techniques to separate racemic mixtures. These approaches are applicable to a range of substituted diaryl ethers, including analogues of this compound.

Catalytic Enantioselective Synthesis

The direct, asymmetric synthesis of axially chiral diaryl ethers represents a highly efficient strategy for obtaining enantiomerically enriched products. Several catalytic systems have been developed to achieve this, primarily through the desymmetrization of prochiral substrates.

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for the enantioselective synthesis of axially chiral diaryl ethers. researchgate.netnih.gov One successful strategy involves the desymmetrization of prochiral 2-aryloxyisophthalaldehydes using chiral NHC catalysts in the presence of various nucleophiles like alcohols or amines. nih.gov This reaction proceeds under mild conditions and demonstrates good functional group tolerance and excellent enantioselectivity. nih.gov The mechanism often involves an initial desymmetrization step followed by a kinetic resolution process that enhances the enantiomeric excess of the final product. nih.gov

For example, the NHC-catalyzed atroposelective esterification of prochiral dialdehydes can lead to the formation of enantioenriched axially chiral diaryl ethers with high selectivity. rsc.org Mechanistic studies suggest that the success of this transformation relies on the matched kinetic resolutions that remove the minor enantiomer through over-functionalization, thereby achieving high chiral induction. rsc.org

Table 1: Examples of NHC-Catalyzed Atroposelective Synthesis of Diaryl Ether Analogues

Catalyst Substrate Type Nucleophile Enantiomeric Excess (ee) Reference
Chiral NHC Prochiral 2-aryloxyisophthalaldehyde Aliphatic Alcohols up to 99.9% researchgate.netnih.gov
Chiral NHC Prochiral Dialdehyde Various Alcohols 83-96% researchgate.net
Chiral NHC Prochiral Dialdehyde Phenol Derivatives Excellent nih.gov

Chiral Phosphoric Acid (CPA) Catalysis: Another significant advancement is the use of chiral phosphoric acids as catalysts in the atroposelective acylation of prochiral diamines bearing a C–O axis. snnu.edu.cnacs.org In this approach, achiral azlactones serve as the acylating agents. snnu.edu.cnacs.org This methodology is effective for synthesizing C–O axially chiral diaryl ethers with moderate to excellent yields and high enantioselectivities. snnu.edu.cnacs.org The reaction demonstrates broad functional group tolerance under mild conditions and has been shown to be scalable. snnu.edu.cn A key challenge in this method is modulating the sterically hindered nucleophilic addition of the aniline derivative to the azlactone while preventing undesired bis-acylation. acs.org

Table 2: Chiral Phosphoric Acid-Catalyzed Synthesis of Axially Chiral Diaryl Ethers

Catalyst Type Substrate Type Acylating Agent Enantiomeric Ratio (er) Reference
Chiral Phosphoric Acid Prochiral Diamine Achiral Azlactone up to >99.5:0.5 acs.org
Chiral Phosphoric Acid Prochiral Diamine Achiral Azlactone up to 97:3 snnu.edu.cn

Chiral Resolution

When stereoselective synthesis is not feasible or when a racemic mixture is obtained, chiral resolution provides a means to separate the enantiomers.

Crystallization of Diastereomeric Salts: A classical and widely used method for resolving racemic mixtures of amines or carboxylic acids is through the formation of diastereomeric salts. wikipedia.org For a racemic mixture of an analogue of this compound, which contains a basic aniline group, a chiral acid can be used as a resolving agent. wikipedia.org Examples of common chiral resolving agents include tartaric acid and its derivatives. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the chiral auxiliary. wikipedia.org The success of this method is highly dependent on finding a suitable resolving agent and crystallization conditions, which can require empirical screening. wikipedia.org

Chiral Column Chromatography: Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. High-performance liquid chromatography (HPLC) with chiral columns is a common application of this technique and can be used to determine the enantiomeric excess of a sample as well as for preparative separation. The choice of the chiral stationary phase and the mobile phase is critical for achieving effective separation.

Chemical Reactivity and Mechanistic Studies of 2 3,4 Dichlorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are highly dependent on the nature of the substituents already present on the ring. wikipedia.orglibretexts.org

The structure of 2-(3,4-Dichlorophenoxy)aniline contains two distinct aromatic rings with different substituent patterns, leading to a significant difference in their reactivity towards electrophiles.

Aniline (B41778) Ring (Ring A): This ring is substituted with a powerful activating amino group (-NH₂) and a moderately activating phenoxy group (-OAr). The amino group is one of the strongest activating groups due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. ucalgary.calibretexts.org This donation greatly increases the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack. wikipedia.orglibretexts.org The phenoxy group is also an ortho, para-director. Since the amino and phenoxy groups are para to each other, their activating effects are cumulative. Electrophilic attack is therefore overwhelmingly directed to the positions ortho to the highly activating amino group.

Dichlorophenyl Ring (Ring B): This ring is substituted with two chlorine atoms and an ether linkage. Halogens are a unique class of substituents that are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orgchegg.com The ether group is activating and ortho, para-directing. However, the cumulative deactivating inductive effect of the two chlorine atoms makes this ring significantly less electron-rich and therefore much less reactive towards electrophiles than the aniline ring.

Table 1: Electronic Effects of Substituents on Electrophilic Aromatic Substitution
Substituent GroupRingInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Amino (-NH₂)AnilineWithdrawingStrongly DonatingStrongly ActivatingOrtho, Para
Phenoxy (-OAr)AnilineWithdrawingDonatingActivatingOrtho, Para
Ether (-O-)DichlorophenylWithdrawingDonatingActivatingOrtho, Para
Chloro (-Cl)DichlorophenylStrongly WithdrawingWeakly DonatingWeakly DeactivatingOrtho, Para

The kinetics of EAS reactions are primarily determined by the stability of the cationic intermediate, known as the arenium ion or sigma complex, which is formed in the rate-determining step. minia.edu.eg

The reaction rate for this compound is expected to be significantly faster than that of benzene (B151609). This is due to the strong electron-donating nature of the amino group, which stabilizes the positive charge in the arenium ion intermediate through resonance. wikipedia.org This stabilization lowers the activation energy of the reaction. minia.edu.eg When an electrophile attacks at the ortho or para position relative to the amino group, a resonance structure can be drawn where the positive charge is placed on the carbon atom bonded to the nitrogen, allowing the nitrogen's lone pair to delocalize and form a more stable iminium ion. wikipedia.org This enhanced stability is not possible for meta attack.

Due to the high reactivity of the aniline ring, polysubstitution can be a significant issue, and reactions such as bromination may proceed rapidly even without a catalyst. ucalgary.calibretexts.org To achieve monosubstitution, it is often necessary to moderate the activating influence of the amino group by converting it to an amide (e.g., acetanilide) before performing the substitution. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.orgscribd.com

The this compound molecule has two chlorine atoms on one ring, which can potentially act as leaving groups in an SNAr reaction. However, the dichlorophenyl ring lacks the strong electron-withdrawing substituents (like nitro groups) required to sufficiently activate the ring for nucleophilic attack. libretexts.org The ether oxygen is an electron-donating group by resonance, which would destabilize the negatively charged intermediate required for the SNAr mechanism.

Therefore, nucleophilic aromatic substitution on the dichlorophenyl ring of this molecule is expected to be very slow and would likely require harsh reaction conditions, such as high temperatures and pressures. scribd.com The relative reactivity of halogens as leaving groups in SNAr reactions can be F > Cl > Br > I. This is because the rate-determining step is often the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the carbon-halogen bond. youtube.com

The most common mechanism for SNAr is the addition-elimination mechanism. nih.gov This process involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For this intermediate to be stable, the negative charge must be delocalized by electron-withdrawing groups.

Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring. libretexts.org

In the case of this compound, the formation of the Meisenheimer complex on the dichlorophenyl ring is energetically unfavorable due to the absence of strong electron-withdrawing groups to stabilize the resulting negative charge.

An alternative mechanism, the elimination-addition (benzyne) mechanism, can occur under conditions of very strong base (e.g., sodium amide) and high temperatures. youtube.comnih.gov This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. This mechanism is less common and not as regioselective as the addition-elimination pathway.

Oxidation Processes and Products

The aniline moiety is highly susceptible to oxidation. The electron-rich amino group can be oxidized by a variety of reagents, leading to a range of products depending on the oxidant and reaction conditions. researchgate.net

The oxidation of anilines can be complex, often yielding polymeric materials or a mixture of products. mdpi.com Potential oxidation products of this compound could include:

N-Oxidized Products: Oxidation may occur at the nitrogen atom to form nitroso, nitro, or azoxy compounds.

Polymerization: Aniline and its derivatives are known to polymerize under oxidative conditions, forming complex, often colored, polymeric structures like polyaniline.

Ring-Opened or Cleavage Products: Under more vigorous oxidative conditions, such as those used in environmental degradation studies, cleavage of the molecule can occur. nih.gov This could lead to the breakdown of the aromatic rings or the scission of the ether linkage, potentially forming intermediates like 3,4-dichlorophenol (B42033) and derivatives of aminophenol. nih.govnih.gov Studies on the degradation of 3,4-dichloroaniline (B118046) have shown that it can be metabolized to chlorocatechols. mdpi.com

Reduction Reactions and Pathways

The reductive chemistry of this compound is primarily centered around the transformation of the aniline moiety and the dehalogenation of the dichlorophenyl ring. While specific studies on this exact molecule are limited, the reactivity can be inferred from research on related substituted anilines and dichlorinated aromatic compounds.

One of the key reductive pathways involves the dehalogenation of the aromatic rings. The chlorine substituents on the phenoxy group can be removed under various reducing conditions. Catalytic hydrodechlorination, a common method for the detoxification of chlorinated aromatic compounds, is a probable reaction pathway. This typically involves a metal catalyst, such as palladium or nickel, and a hydrogen source. For instance, studies on related polyhalogenated anilines have demonstrated successful dehalogenation using an Al-Ni alloy in an alkaline aqueous solution. The reaction proceeds via a stepwise removal of chlorine atoms, with the reaction rate and selectivity being influenced by the catalyst, solvent, and reaction conditions.

Another potential reduction pathway involves the transformation of the aniline functional group. While the amino group is already in a reduced state, further reactions can be initiated under specific conditions. For example, diazotization of the amino group followed by reduction can lead to the corresponding arene, effectively removing the amino functionality. However, this is a multi-step process and not a direct reduction of the aniline.

The presence of both the aniline and dichlorophenoxy moieties on the same molecule suggests that competitive reduction could occur. The relative reactivity of the C-Cl bonds versus other functional groups would depend on the specific reducing agent and reaction conditions employed. For example, milder reducing agents might selectively dehalogenate the aromatic ring without affecting the ether linkage or the amino group.

A summary of potential reduction reactions is presented in the table below:

Reaction TypeReagents and ConditionsExpected ProductsNotes
Catalytic HydrodehalogenationH₂, Pd/C or Ni catalyst2-Phenoxyaniline, 2-(3-chlorophenoxy)aniline, 2-(4-chlorophenoxy)anilineStepwise removal of chlorine atoms.
Chemical ReductionAl-Ni alloy, NaOH(aq)2-Phenoxyaniline and other dehalogenated productsEffective for polyhalogenated anilines.

Radical Reactions and Associated Mechanisms

The radical chemistry of this compound is expected to be dominated by reactions involving the cleavage of the carbon-halogen bonds and reactions involving the aniline nitrogen. Free radical reactions are often initiated by thermal or photochemical means, or through the use of radical initiators.

A significant radical reaction pathway for this compound is radical dehalogenation. This process can be initiated by various radical initiators, such as azo compounds or organic peroxides, in the presence of a hydrogen donor. The mechanism typically involves the abstraction of a chlorine atom by a radical species to form an aryl radical. This highly reactive intermediate can then abstract a hydrogen atom from a donor molecule to yield the dehalogenated product. The selectivity of dehalogenation (i.e., which chlorine atom is removed first) would depend on the relative stability of the resulting aryl radical.

The aniline moiety can also participate in radical reactions. The nitrogen atom can be a target for radical attack, or it can influence the stability of radicals formed on the aromatic ring. For instance, in the presence of strong oxidizing agents, the aniline group could potentially form a radical cation.

Furthermore, intramolecular radical reactions could be envisioned, although they are less common for this type of structure. For example, under specific conditions, a radical generated on one of the aromatic rings might interact with the other ring or the ether linkage, leading to cyclization or rearrangement products. However, such reactions would likely require specific precursors and conditions.

The following table summarizes potential radical reactions:

Reaction TypeInitiator/ConditionsKey IntermediatesExpected Products
Radical DehalogenationAIBN, Bu₃SnH or other hydrogen donorsAryl radicalsDechlorinated aniline derivatives
Radical C-C bond formationPhotoredox catalysis, suitable coupling partnerAryl radicalsCross-coupled products

Metal-Catalyzed Transformations and Coordination Chemistry

The presence of both an aniline group and chloro-substituted aromatic rings makes this compound a versatile substrate for a variety of metal-catalyzed transformations. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

The aniline functional group is a key handle for metal-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination, a palladium-catalyzed reaction, could be employed to couple the aniline with aryl halides or triflates, leading to the formation of diarylamines. Similarly, copper-catalyzed Ullmann condensation is another viable method for forming C-N bonds.

The chlorine atoms on the phenoxy ring also serve as reactive sites for cross-coupling reactions. Suzuki, Stille, and Negishi couplings, which are catalyzed by palladium or nickel complexes, could be utilized to form new carbon-carbon bonds by reacting the chlorinated positions with organoboron, organotin, or organozinc reagents, respectively. The relative reactivity of the two chlorine atoms could potentially be controlled by the choice of catalyst and reaction conditions. Nickel-catalyzed cross-coupling reactions have been shown to be effective for aryl chlorides.

In terms of coordination chemistry, the aniline nitrogen and the ether oxygen possess lone pairs of electrons that can coordinate to metal centers. This allows this compound to act as a ligand in the formation of coordination complexes with various transition metals. The coordination behavior would depend on the nature of the metal ion, the solvent, and the presence of other ligands. The formation of such complexes can, in turn, influence the reactivity of the molecule, for example, by altering the electron density on the aromatic rings or by facilitating specific catalytic cycles. The study of coordination polymers from related biphenyl-dicarboxylate linkers shows the diverse structural possibilities.

A summary of potential metal-catalyzed transformations is provided in the table below:

Reaction TypeCatalyst SystemCoupling PartnerExpected Product Class
Buchwald-Hartwig AminationPd or Ni catalyst, ligand, baseAryl halide/triflateTriarylamine derivatives
Suzuki CouplingPd catalyst, baseArylboronic acidPhenyl-substituted phenoxyanilines
Ullmann CondensationCu catalyst, baseAryl halideTriarylamine derivatives
C-H Activation/FunctionalizationPd catalyst, directing groupVarious reagentsFunctionalized aniline derivatives

Photochemical Reactivity and Pathways

The photochemical reactivity of this compound is anticipated to be governed by the absorption of ultraviolet (UV) light, leading to the excitation of the molecule and subsequent chemical transformations. The primary photochemical processes for chlorinated aromatic compounds are typically photodehalogenation and photosubstitution.

Upon absorption of UV radiation, a C-Cl bond can undergo homolytic cleavage to generate an aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form a dechlorinated product. This process is a key pathway in the environmental degradation of many chlorinated pollutants. Studies on the photolysis of chlorinated diphenyl ethers have shown that this is a primary degradation pathway. The quantum yields for such reactions can vary depending on the solvent and the presence of other substances that can act as photosensitizers or quenchers.

Another possible photochemical pathway is photosubstitution, where a chlorine atom is replaced by another nucleophile present in the reaction medium, such as water or hydroxide (B78521) ions. This can lead to the formation of hydroxylated derivatives.

Furthermore, the presence of the ether linkage raises the possibility of photocleavage of the C-O bond, which would lead to the formation of dichlorophenol and aminophenol radical species. Subsequent reactions of these radicals could lead to a variety of degradation products. The photodegradation of the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) involves the cleavage of the ether bond as a significant pathway.

Intramolecular cyclization is another potential photochemical reaction pathway for diphenyl ether derivatives, which can lead to the formation of dibenzofurans. However, the formation of polychlorinated dibenzofurans (PCDFs) from chlorinated diphenyl ethers is a significant environmental concern due to their high toxicity. The photochemical formation of halogenated dioxins from related hydroxylated polybrominated diphenyl ethers has been observed.

The following table outlines the potential photochemical reactions:

Reaction TypeConditionsKey IntermediatesPotential Products
PhotodehalogenationUV irradiationAryl radicals, Chlorine radicalsMonochloro- and unsubstituted phenoxyanilines
PhotosubstitutionUV irradiation, Nucleophilic solvent (e.g., H₂O)Cationic intermediatesHydroxylated derivatives
Photo-Fries RearrangementUV irradiationRadical pairsHydroxy-amino-biphenyls
Intramolecular CyclizationUV irradiationDiradicalsDichlorodibenzofurans

Theoretical and Computational Investigations of 2 3,4 Dichlorophenoxy Aniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a powerful lens to examine the electronic structure and predict reactivity.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 2-(3,4-Dichlorophenoxy)aniline would involve the characterization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and kinetic stability. A lower HOMO-LUMO energy gap implies a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions. For a molecule like this compound, the electron-withdrawing nature of the chlorine atoms would be expected to influence the energy levels of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6

Charge Distribution and Reactivity Prediction

The distribution of electron density across the this compound molecule would be a key area of investigation. A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential, highlighting the likely sites for electrophilic and nucleophilic attack. The nitrogen atom of the aniline (B41778) moiety is expected to be a region of high electron density (nucleophilic), while the hydrogen atoms of the amine group would be electrophilic. The dichlorinated phenyl ring would also exhibit distinct electronic features due to the inductive and mesomeric effects of the chlorine substituents.

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in this compound allows for multiple conformations. A thorough conformational analysis would identify the most stable (lowest energy) spatial arrangements of the molecule. By systematically rotating the dihedral angles around the C-O-C bridge, a potential energy surface can be mapped out, revealing the energy barriers between different conformers. The relative energies of these conformers are critical for understanding how the molecule might interact with biological targets.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound
ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Global Minimum120°0.0
Local Minimum-115°1.5
Transition State5.2

Molecular Dynamics Simulations for Dynamic Behavior

To understand the behavior of this compound in a biological or chemical system, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing insights into the compound's flexibility, solvation properties, and interactions with its environment. For instance, an MD simulation could track the conformational changes of the molecule in an aqueous solution or its dynamic binding process within a protein's active site.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to explore potential chemical reactions involving this compound. By mapping the reaction coordinates and locating the transition state structures, researchers can calculate the activation energies for various reaction pathways. This information is invaluable for predicting the feasibility and kinetics of metabolic transformations or synthetic modifications of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Binding Prediction

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If this compound were part of a library of compounds being screened for a particular biological target, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) to predict the binding affinity of new, untested analogues, thereby guiding the design of more potent compounds.

Table 3: Hypothetical QSAR Model Parameters for a Series of Dichlorophenoxy)aniline Analogues
DescriptorCoefficientp-value
LogP (Hydrophobicity)0.45<0.01
Dipole Moment-0.21<0.05
HOMO Energy0.15<0.05

Virtual Screening Methodologies for Molecular Interactions of this compound

The process of virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening relies on the knowledge of molecules that are known to be active for a particular target. The principle is that molecules with similar structures or properties are likely to have similar biological activities. Pharmacophore modeling is a key technique in LBVS. A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific target.

For a compound like this compound, a pharmacophore model could be developed based on a set of known active compounds with a similar phenoxy aniline scaffold. This model would define the spatial relationships between key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This model would then be used as a 3D query to screen large compound databases to find molecules that match the pharmacophore and are therefore potential binders to the same target.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target is known, structure-based virtual screening can be employed. Molecular docking is the most common method used in SBVS. This technique predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The "goodness of fit" is evaluated using a scoring function, which estimates the binding affinity.

In the case of this compound, if a potential protein target was identified, molecular docking simulations would be performed to predict its binding mode and affinity. For instance, studies on dichlorophenyl derivatives have utilized this approach. A notable example is the investigation of 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one, which was evaluated for its anticancer activity by docking it against Methionyl-tRNA synthetase. semanticscholar.orgacs.orgjusst.org This study provides a template for how the dichlorophenyl moiety of this compound might be investigated against relevant cancer targets.

Detailed Research Findings from Analogous Compounds

While specific virtual screening campaigns for this compound are not documented, research on related compounds offers valuable insights into the potential interactions and methodologies.

Molecular Docking of Dichloroaniline Derivatives:

In a study focused on developing new antibacterial agents, a series of mono and dichloroaniline derivatives were synthesized and subjected to in silico studies. nih.gov Molecular docking was performed against an E. coli protein (PDB ID: 2Y2T) to predict the binding interactions. For a particularly active compound containing a dichloroaniline moiety, the docking analysis revealed key interactions. The chloride atom of the dichloroaniline group was found to form a pi-alkyl bond with a proline residue (PRO 97) and a pi-pi stacking interaction with a phenylalanine residue. nih.gov This highlights the potential of the dichlorophenyl group in this compound to engage in similar hydrophobic and aromatic interactions within a protein binding pocket.

Computational Screening of Phenoxy Aniline Analogues:

Research into phenylamino-phenoxy-quinoline derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) demonstrates the application of virtual screening to the broader phenoxy aniline scaffold. nih.gov In this study, molecular docking was used to evaluate the binding energies and interaction patterns of these compounds within the active site of the protease. The results indicated that the phenoxy and phenylamino (B1219803) groups were involved in crucial hydrogen bonding and pi-pi stacking interactions with key catalytic residues of the enzyme, such as HIS41 and GLU166. nih.gov

Another relevant study investigated phenoxyacetanilide derivatives as potential non-steroidal anti-inflammatory drugs by targeting the COX-2 enzyme. semanticscholar.org Molecular docking was used to predict the binding affinity of these compounds. The results showed a correlation between the docking scores and the experimentally observed anti-inflammatory activity, with the most potent compound exhibiting the lowest docking score. semanticscholar.org

Binding Affinity of Phenoxyaniline (B8288346) Analogues:

In a biochemical study, a series of phenoxyaniline analogues were investigated for their interaction with cytochrome P450 (CYP) 2B enzymes. nih.govacs.orgnih.gov While not a virtual screening study in the traditional sense, it provides valuable data on the binding affinities of these compounds. The study determined the spectral binding constants (KS) and IC50 values for various congeners. For instance, the affinity of the parent phenoxyaniline and its chlorinated derivatives for different CYP2B isoforms was quantified, demonstrating that the substitution pattern on the phenoxy and aniline rings significantly influences binding. nih.gov

The following interactive table summarizes the binding data for selected phenoxyaniline analogues with CYP2B1, providing an example of the type of data that would be sought in a virtual screening follow-up for this compound.

CompoundKS (μM) for CYP2B1IC50 (μM) for CYP2B1
Phenoxyaniline< 1> 10
3-chloro-4-phenoxyaniline< 1> 10
2',4',5'-Trichlorophenoxyaniline~0.7-1.0~1-2

Data sourced from a study on the interaction of phenoxyaniline analogues with CYP2B enzymes. nih.gov

These examples collectively illustrate the methodologies that would be applied to investigate the molecular interactions of this compound. A typical virtual screening workflow would involve:

Target Identification: Identifying potential biological targets for the compound based on its chemical structure or known activities of similar molecules.

Library Preparation: Preparing a 3D structure of this compound and a library of target proteins or known active ligands.

Screening: Performing either ligand-based (pharmacophore modeling) or structure-based (molecular docking) screening.

Hit Identification and Prioritization: Analyzing the results to identify potential "hits" with favorable binding scores or pharmacophore fits.

Post-Screening Analysis: Further computational analysis, such as molecular dynamics simulations, can be performed on the top-ranked hits to assess the stability of the predicted interactions over time.

Through these virtual screening methodologies, a comprehensive profile of the potential molecular interactions of this compound can be generated, guiding further experimental validation and drug discovery efforts.

Advanced Analytical and Spectroscopic Characterization of 2 3,4 Dichlorophenoxy Aniline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule through the precise measurement of its mass. For 2-(3,4-Dichlorophenoxy)aniline (C₁₂H₉Cl₂NO), the theoretical exact mass can be calculated. This high-resolution measurement allows for the confident determination of the molecular formula.

Electron ionization (EI) is a common technique used in conjunction with HRMS. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The fragmentation of chlorinated diphenyl ethers and related compounds often involves characteristic losses of chlorine atoms, as well as cleavage of the ether linkage. nih.govresearchgate.netlibretexts.orgyoutube.com The presence of two chlorine atoms in this compound would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which aids in their identification.

A representative fragmentation pattern for this compound under EI-HRMS could include the following key fragmentation pathways:

Loss of a chlorine atom: [M-Cl]⁺

Cleavage of the ether bond: This can result in fragments corresponding to the dichlorophenoxy cation ([C₆H₃Cl₂O]⁺) and the aniline (B41778) radical, or the aniline cation ([C₆H₆N]⁺) and the dichlorophenoxy radical.

Loss of CO: Subsequent fragmentation of the dichlorophenoxy cation can involve the loss of a carbon monoxide molecule.

Table 1: Representative HRMS Data for this compound

Fragment Ion Theoretical m/z
[C₁₂H₉Cl₂NO]⁺ 253.0115
[C₁₂H₉ClNO]⁺ 218.0423
[C₆H₃Cl₂O]⁺ 160.9588

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-state NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution and in the solid state. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete picture of the atomic connectivity.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning the signals of the protons and carbons in the molecule's two aromatic rings. libretexts.orgresearchgate.netepfl.chyoutube.comuvic.ca

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons within each of the aromatic rings, allowing for the assignment of protons that are spin-spin coupled.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the two aromatic rings through the ether linkage and for assigning quaternary carbons. epfl.ch

Solid-state NMR (ssNMR) can provide information about the structure and dynamics of this compound in its crystalline form. researchgate.netox.ac.uknih.gov This can be particularly useful for studying polymorphism and for understanding intermolecular interactions in the solid state.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Expected Chemical Shift Range (ppm)
Aromatic Protons (Aniline Ring) 6.5 - 7.5
Aromatic Protons (Dichlorophenyl Ring) 7.0 - 7.8

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the -NH₂ group) and π-π stacking between the aromatic rings. This information is crucial for understanding the supramolecular chemistry of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage, and C-Cl stretching, as well as bands corresponding to the aromatic rings. researchgate.netnist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and can provide information about the vibrations of the carbon skeleton and the C-Cl bonds. researchgate.netresearchgate.netuniversityofgalway.ienih.govscilit.com The combination of FT-IR and Raman data allows for a more complete vibrational assignment.

Table 3: Key Expected Vibrational Frequencies for this compound

Functional Group Expected Frequency Range (cm⁻¹) Technique
N-H Stretch 3300 - 3500 FT-IR
C-H Stretch (Aromatic) 3000 - 3100 FT-IR, Raman
C=C Stretch (Aromatic) 1400 - 1600 FT-IR, Raman
C-O-C Stretch 1200 - 1300 FT-IR

Chromatographic Methodologies for Purity Assessment and Separation (e.g., HPLC, GC with advanced detection)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a common method for the analysis of aromatic compounds. A suitable method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netresearcher.lifeijcce.ac.irmdpi.com The retention time and peak purity can be used to assess the identity and purity of the compound.

Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector, is well-suited for the analysis of volatile and semi-volatile compounds like this compound. cromlab-instruments.esepa.gov The choice of the GC column is critical for achieving good separation from any isomers or related impurities.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful approach for the comprehensive analysis of complex mixtures and for the unambiguous identification of target compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. It is particularly useful for the trace analysis of this compound in complex matrices. nih.goveconference.io

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of a broad range of organic compounds. researchgate.netthermofisher.com The retention time from the GC provides one level of identification, while the mass spectrum from the MS provides detailed structural information and a high degree of confidence in the identification of this compound. The fragmentation pattern obtained can be compared to spectral libraries for confirmation. researchgate.net

Supramolecular Chemistry and Intermolecular Interactions of 2 3,4 Dichlorophenoxy Aniline

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding is a critical directional interaction in the crystal engineering of organic molecules. The primary amine (-NH₂) group in 2-(3,4-Dichlorophenoxy)aniline is a potent hydrogen bond donor, capable of forming N-H···A interactions, where 'A' can be a variety of acceptor atoms such as nitrogen, oxygen, or even a halogen. In the solid state, these interactions can lead to the formation of intricate one-, two-, or three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionPotential Supramolecular Motif
N-H (amine)N (amine)N-H···NChains, Dimers
N-H (amine)O (ether)N-H···OIntramolecular or Intermolecular links
N-H (amine)Cl (dichloro)N-H···ClPacking stabilization

π-π Stacking Interactions in Molecular Assemblies

The two aromatic rings in this compound—the aniline (B41778) ring and the dichlorophenyl ring—are prime candidates for engaging in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, are fundamental to the stabilization of molecular assemblies. The presence of electron-withdrawing chlorine atoms on one ring and the electron-donating amino group on the other creates a potential for electron-rich/electron-poor π-π stacking, which can be a strong organizational force.

The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. The specific conformation adopted in the solid state would be a delicate balance between maximizing the attractive π-π interactions and minimizing steric hindrance. The interplay between hydrogen bonding and π-π stacking is a recurring theme in the crystal structures of aromatic compounds, where these forces cooperatively direct the molecular packing. chemrxiv.orgsynthical.com Studies on halogen-aromatic π interactions have shown that halogen atoms can directly participate in stacking with aromatic rings, which could be another influential factor in the supramolecular assembly of this compound. nih.gov

Self-Assembly Processes and Ordered Structures

Self-assembly is the spontaneous organization of molecules into well-defined, stable structures driven by non-covalent interactions. For this compound, the combination of hydrogen bonding and π-π stacking capabilities suggests a propensity for self-assembly into higher-order structures. In solution, this could lead to the formation of aggregates, while in the solid state, it dictates the crystal packing.

The self-assembly of aniline oligomers has been shown to result in various nanostructures, such as nanoparticles, nanofibers, and nanotubes. researchgate.net While this compound is a smaller molecule, the principles of directional hydrogen bonding and aromatic stacking remain relevant. The balance between these interactions, along with the steric and electronic effects of the chloro substituents and the ether linkage, would determine the morphology of any resulting self-assembled structures. The formation of such ordered aggregates is a key area of interest in materials science for the development of functional organic materials.

Host-Guest Chemistry and Complexation Studies (If applicable as a guest or host)

In the realm of host-guest chemistry, molecules can be designed to encapsulate other smaller molecules (guests) within a larger host structure, or they themselves can act as guests within a suitable host. nih.gov Given its size and functional groups, this compound is more likely to act as a guest molecule.

The aromatic rings and the amine group can interact with the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. nih.govresearchgate.net The binding within these hosts would be driven by a combination of hydrophobic interactions (from the aromatic rings), hydrogen bonding (with the amine group), and potentially halogen bonding. For example, studies have shown that aniline-containing guests can be encapsulated by cucurbiturils, with the aromatic ring residing within the host's cavity. researchgate.net Similarly, macrocycles containing pyridylamide and dipyrrole units have been shown to interact with aniline naphthalene sulfonic acids through hydrogen bonding and fluorescence quenching. ias.ac.in The specific size, shape, and electronic complementarity between this compound and a potential host would determine the stability and selectivity of complex formation.

Table 2: Potential Host-Guest Interactions with this compound as a Guest

Host TypePotential Binding Interactions
CyclodextrinsHydrophobic inclusion of aromatic rings
Calixarenesπ-π stacking, hydrogen bonding with the upper/lower rim
CucurbiturilsInclusion of the aniline or dichlorophenyl ring, ion-dipole interactions
Crown EthersHydrogen bonding between the amine protons and the ether oxygens of the host

Coordination Chemistry with Metal Centers as a Ligand

The amino group of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. As a ligand, it can donate this electron pair to a metal center, forming a coordination complex. The presence of the bulky dichlorophenoxy group ortho to the amine may introduce steric hindrance, influencing the coordination geometry and the stability of the resulting complex.

The ether oxygen could also potentially coordinate to a metal center, allowing the molecule to act as a bidentate ligand, although this is generally less favorable for diaryl ethers. The electronic properties of the aromatic rings, modified by the chloro- and amino-substituents, will also affect the electron-donating ability of the nitrogen atom and thus the strength of the metal-ligand bond. The coordination of such ligands to transition metals is a vast area of research with applications in catalysis and materials science. researchgate.netnih.gov

Applications of 2 3,4 Dichlorophenoxy Aniline in Chemical Synthesis and Materials Science Non Human/non Clinical

As a Versatile Synthetic Intermediate in Organic Synthesis

The chemical structure of 2-(3,4-Dichlorophenoxy)aniline makes it a valuable intermediate for the synthesis of more complex molecules. The primary reactive site is the amino (-NH2) group on the aniline (B41778) ring, which can undergo a wide range of chemical transformations common to aromatic amines. This versatility allows it to serve as a foundational building block for diverse molecular architectures.

The amino group can be readily acylated, alkylated, or used in nucleophilic substitution and addition reactions. For instance, it can react with acyl chlorides or anhydrides to form amides, a common linkage in many functional molecules. A documented reaction for the closely related 2-(2,4-Dichlorophenoxy)aniline hydrochloride involves its conversion to the free amine using a base like potassium carbonate, followed by a reductive amination reaction with an aldehyde to form a secondary amine. chemicalbook.com This highlights the accessibility of the amine for forming new carbon-nitrogen bonds, a fundamental step in building molecular complexity.

Furthermore, like other anilines, the amino group can be diazotized by treatment with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide array of functional groups, including hydroxyls, halogens, or cyano groups, or used in coupling reactions (e.g., azo coupling) to synthesize dyes and other conjugated systems.

The broader class of dichloroanilines, such as the isomeric 3,4-dichloroaniline (B118046), are well-established precursors in the industrial synthesis of agrochemicals and pharmaceuticals. wikipedia.orgnih.gov For example, 3,4-dichloroaniline is a key intermediate for producing widely used herbicides like propanil, linuron, and diuron (B1670789). wikipedia.org While this compound is a more complex starting material, its structural features—the diaryl ether bond and specific chlorine substitution pattern—make it a tailored intermediate for creating high-value, specialized compounds where this precise arrangement is required for biological activity or material properties.

In the Development of Novel Polymers and Oligomers

The aniline functionality of this compound allows it to be used as a monomer for the synthesis of novel polyaniline (PANI) derivatives. nbinno.com Polyaniline is one of the most studied conducting polymers due to its unique electrical properties, environmental stability, and ease of synthesis. mdpi.comnih.gov However, pristine PANI suffers from poor solubility in common organic solvents, which limits its processability and hinders its application in many fields. nbinno.com

One of the primary strategies to overcome this limitation is the chemical modification of the aniline monomer by introducing substituents onto the aromatic ring. nbinno.comnih.gov The polymerization of substituted anilines can lead to polymers with enhanced solubility, improved thermal stability, and tailored electronic properties. rsc.org The bulky 3,4-dichlorophenoxy group attached to the 2-position of the aniline ring in this compound would be expected to significantly disrupt the inter-chain packing that contributes to the insolubility of standard PANI. This could yield a polymer that is more soluble in organic solvents, facilitating its processing into films, coatings, and fibers. niscpr.res.inacs.org

The synthesis of such polymers can be achieved through chemical or electrochemical oxidative polymerization. nih.gov The properties of the resulting polymer would be influenced by the electronic effects of the dichlorophenoxy substituent, which would modulate the electron density of the polymer backbone and, consequently, its conductivity and redox behavior. rsc.org Research on other phenoxy aniline derivatives has shown that incorporating such groups can be a viable strategy for creating processable polymers with interesting physical properties. utwente.nldtic.mil

Table 1: Influence of Substituents on Polyaniline (PANI) Properties (Based on General Findings for PANI Derivatives)
Substituent TypeExample GroupEffect on SolubilityEffect on ConductivityRationale
Unsubstituted-HLowHighStrong inter-chain interactions and efficient charge transport along the backbone.
Alkyl Chains-CH3, -C4H9IncreasedDecreasedSteric hindrance disrupts chain packing, improving solubility but impeding charge hopping between chains.
Alkoxy Chains-OCH3, -OC10H21IncreasedVariableIncreases solubility; the electron-donating nature can influence the electronic properties of the backbone.
Halogens-Cl, -FSlightly IncreasedDecreasedElectron-withdrawing nature alters the electronic structure of the polymer backbone, often lowering conductivity.
Bulky Aromatic-Phenoxy, -DichlorophenoxySignificantly IncreasedLikely DecreasedLarge size effectively separates polymer chains, greatly enhancing solubility while potentially reducing inter-chain conductivity. acs.orgutwente.nl

Potential in Liquid Crystal Design and Optoelectronic Materials

The rigid, rod-like structure of this compound suggests its potential as a component in the design of liquid crystals (LCs). Liquid crystalline properties arise from molecules (mesogens) that have anisotropic shapes, typically combining a rigid core with flexible terminal groups. nih.gov The diaryl ether structure of this compound provides a rigid core, which is a fundamental requirement for forming mesophases.

Research into other polyaniline derivatives has successfully demonstrated the creation of polymers with liquid crystalline properties by attaching mesogenic units to the aniline monomer. acs.org In one study, aniline monomers substituted with a phenoxy group linked to a phenylcyclohexyl moiety via a flexible spacer were polymerized to create soluble, liquid crystalline polyanilines. acs.org The this compound molecule itself could serve as a part of a larger mesogenic structure or be incorporated into a polymer backbone to induce liquid crystalline behavior. The presence of chlorine atoms and the ether linkage introduces polarity, which can influence the dielectric anisotropy and transition temperatures of a potential liquid crystal material, key parameters for display applications. beilstein-journals.orgrsc.org

In the field of optoelectronics, aniline-based polymers are of interest for their semiconducting and electrochromic properties. uoc.ac.in Polymers derived from this compound could be investigated for use in organic electronic devices. The specific substituents on the polymer backbone would tune the material's band gap, conductivity, and photoluminescence, potentially leading to applications in organic light-emitting diodes (OLEDs), sensors, or electrochromic windows. rsc.org

As a Building Block for Advanced Chemical Reagents

Beyond its role as a simple intermediate, this compound can be considered a specialized building block for constructing advanced chemical reagents. Its trifunctional nature—the amine, the dichlorophenyl ring, and the phenoxy-aniline core—allows for the strategic design of molecules with specific functions.

The aniline nitrogen can act as a coordination site for metal ions, making the molecule a potential precursor for ligands used in catalysis. By modifying the amine group, for example, through reaction with phosphorus or sulfur-containing compounds, chelating ligands could be synthesized. The dichlorophenyl group provides steric bulk and a defined electronic environment, which could influence the selectivity and activity of a resulting metal complex catalyst.

Role in Analytical Sensor Development (e.g., Immunosensors for related compounds)

Polyaniline and its derivatives are extensively used as active materials in chemical sensors, particularly chemiresistors, due to the sensitivity of their electrical conductivity to the surrounding chemical environment. mdpi.comresearchgate.net A polymer synthesized from this compound could be a promising candidate for detecting specific analytes, especially chlorinated aromatic compounds like herbicides. The structural similarity between the polymer's repeating unit and the target analyte can enhance selectivity through mechanisms like molecular recognition and π-π stacking interactions.

A significant application lies in the detection of phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), which are structurally related to the dichlorophenoxy moiety of the title compound. deswater.com Polyaniline-based nanocomposites have been successfully employed in electrochemical sensors for the degradation and detection of these herbicides. nih.gov A sensor fabricated with a polymer of this compound could exhibit high sensitivity and selectivity towards such pollutants in environmental monitoring. deswater.comnih.gov

Furthermore, the molecule is relevant to the development of immunosensors for related compounds. nih.gov Immunosensors are highly specific analytical devices that use an antibody-antigen binding event as the detection mechanism. researchgate.net To create antibodies for small molecules like herbicides (which are non-immunogenic), they must first be attached to a larger carrier protein to form a conjugate. While this compound itself may not be the target analyte, its derivatives could be synthesized to act as haptens (the small molecule part of the conjugate) for generating antibodies against a class of dichlorophenoxy-containing pesticides. These antibodies could then be integrated into various sensor platforms, such as optical or electrochemical immunosensors, for the highly sensitive and specific detection of these environmental contaminants. nih.govmdpi.commdpi.com

Table 2: Sensor Technologies for Detecting Structurally Related Phenoxy Herbicides
Sensor TypeSensing Material / PrincipleTarget Analyte ExampleTypical PerformanceReference
Electrochemical SensorModified Glassy Carbon Electrode (e.g., with Ag-MnOxNPs/Polymer)2,4-Dichlorophenoxyacetic acid (2,4-D)Low detection limit (e.g., 2 µM), wide linear range. deswater.com
Photocatalytic SensorPolyaniline-TiO2 Nanocomposite2,4-D, TriclopyrMonitors degradation; high removal efficiency (e.g., >99%). nih.gov
Enzyme Inhibition BiosensorImmobilized Alkaline Phosphatase (AlP) on Gold Electrode2,4-DEnzyme activity is inhibited by the analyte, leading to a measurable signal change. nih.gov
Optical ImmunosensorCompetitive immunoassay using specific antibodies on an optical waveguide.Glyphosate (another herbicide)Very high sensitivity (e.g., EC50 of 0.60 ng/mL). mdpi.com
Electrochemical ImmunosensorAntibody immobilization on screen-printed electrodes.ChlortoluronEnables detection in real water samples with high specificity. mdpi.com

Future Research Directions and Unexplored Avenues for 2 3,4 Dichlorophenoxy Aniline

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of diaryl ethers often relies on Ullmann or Buchwald-Hartwig amination reactions, which can involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research should focus on developing more sustainable and efficient synthetic methodologies. This could include:

Catalyst Development: Investigating earth-abundant metal catalysts (e.g., iron, copper, nickel) as alternatives to precious metals like palladium. mdpi.com The goal would be to develop catalysts that exhibit high activity and selectivity under milder conditions.

Green Solvents: Exploring the use of environmentally benign solvents, such as ionic liquids, deep eutectic solvents, or even water, to replace volatile organic compounds (VOCs).

Flow Chemistry: Implementing continuous flow processes for the synthesis of 2-(3,4-Dichlorophenoxy)aniline. Flow chemistry offers advantages in terms of safety, scalability, and process control, potentially leading to higher yields and purity.

Exploration of Unconventional Reactivity and Catalysis

The unique electronic and structural features of this compound, arising from the interplay of the electron-withdrawing chlorine atoms and the electron-donating amino and ether groups, suggest a rich and underexplored reactivity profile. Future studies could delve into:

C-H Activation: Exploring the selective functionalization of the aromatic rings through C-H activation strategies. This would provide a more atom-economical approach to synthesizing complex derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Novel Cyclization Reactions: Investigating new intramolecular cyclization reactions to construct novel heterocyclic scaffolds. The presence of the amino and ether functionalities provides handles for directing such transformations.

Organocatalysis: Utilizing the amine functionality of this compound as a scaffold for the design of novel organocatalysts for various organic transformations.

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for process optimization and the rational design of new reactions. The application of in situ spectroscopic techniques can provide real-time insights into the reaction dynamics. frontiersin.org Key areas for investigation include:

Reaction Intermediates: Utilizing techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize transient intermediates in catalytic cycles. researchgate.net This information is vital for understanding catalyst activation, deactivation, and the elementary steps of the reaction. frontiersin.org

Computational Modeling: Combining experimental in situ data with density functional theory (DFT) calculations to build comprehensive models of the reaction pathways. This synergistic approach can provide a more complete picture of the transition states and intermediates involved.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from synthesis planning to materials discovery. researchgate.netnih.gov For this compound, these computational tools can be leveraged to:

Retrosynthesis and Reaction Prediction: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes. nih.gov Machine learning models can also be trained to predict the outcomes of unknown reactions, accelerating the discovery of new transformations. jetir.org

Optimization of Reaction Conditions: Utilizing ML algorithms to rapidly screen and optimize reaction parameters (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity. nih.gov This can significantly reduce the number of experiments required, saving time and resources.

Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the physicochemical and material properties of novel derivatives of this compound. nih.gov This can guide the design of new molecules with desired characteristics.

Discovery of Novel Applications in Emerging Technologies (Excluding prohibited areas)

The unique combination of a dichlorinated phenyl ring, a phenoxy linker, and an aniline (B41778) moiety suggests that this compound could serve as a valuable building block for advanced materials. Future research should explore its potential in:

Organic Electronics: As a precursor for the synthesis of novel organic semiconductors, polymers, and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dichlorophenyl and amino groups can be modified to tune the electronic properties of the resulting materials.

High-Performance Polymers: Incorporation into polymer backbones to enhance thermal stability, flame retardancy, and dielectric properties. The rigid aromatic structure and the presence of chlorine atoms could impart desirable characteristics for applications in aerospace and electronics.

Advanced Coatings and Films: Development of functional coatings with enhanced durability, corrosion resistance, and specific optical or electronic properties. The phenoxy-aniline core can be derivatized to introduce various functionalities.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-(3,4-Dichlorophenoxy)aniline, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution (SNAr). For example, reacting 3,4-dichlorophenol with 2-nitrochlorobenzene under basic conditions, followed by reduction of the nitro group to an amine. Key factors affecting yields include:

  • Temperature : Optimal range of 80–120°C for SNAr reactions to balance reactivity and side-product formation.
  • Catalysts : Copper(I) iodide or palladium catalysts for Ullmann coupling improve coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement in SNAr.

Q. How does the substitution pattern of chlorine atoms influence the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The electron-withdrawing effect of chlorine substituents at the 3,4-positions activates the aromatic ring toward SNAr. The meta and para chlorine atoms stabilize the transition state via resonance and inductive effects, increasing reaction rates. Comparative studies show that altering substituent positions (e.g., 2,4-dichloro vs. 3,4-dichloro) reduces reactivity due to steric hindrance or electronic deactivation .

Q. What are the primary biological targets or pathways affected by this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., 3-Chloro-4-(3,4-dichlorophenoxy)aniline) inhibit succinate-cytochrome c reductase in mitochondrial electron transport chains, disrupting ATP synthesis. Additionally, chlorine substituents enhance interactions with fungal CYP51 enzymes , leading to antifungal activity. Researchers should validate targets using enzyme inhibition assays (e.g., spectrophotometric analysis of reductase activity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the inhibitory effects of this compound on cytochrome P450 enzymes across different studies?

  • Methodological Answer : Contradictions may arise from differences in enzyme isoforms or experimental conditions. To address this:

  • Standardize assays : Use recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) under controlled pH and temperature.
  • Control for metabolites : Monitor for auto-oxidation products using HPLC-MS, as some derivatives may act as competitive inhibitors .
  • Cross-validate : Compare results with structurally related compounds (e.g., 2-(2,4-dichlorophenoxy)aniline) to identify substituent-specific effects .

Q. What experimental strategies are recommended to optimize the regioselectivity in the synthesis of derivatives of this compound?

  • Methodological Answer : Regioselectivity challenges arise during functionalization of the aniline ring. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to position substituents, followed by deprotection.
  • Microwave-assisted synthesis : Enhances kinetic control, reducing side reactions in SNAr pathways.
  • Computational modeling : Predict reactive sites using DFT calculations on electron density maps .

Q. In comparative studies with similar dichlorophenoxy anilines, how does the positioning of chlorine substituents affect antifungal efficacy and molecular interactions?

  • Methodological Answer : Chlorine at the 3,4-positions improves lipophilicity and membrane penetration, enhancing antifungal activity against Candida spp. compared to 2,4-dichloro analogs. Molecular dynamics simulations show that 3,4-dichloro substitution increases binding affinity to fungal lanosterol 14α-demethylase (CYP51) by 20–30% via halogen bonding with heme iron. Validate via:

  • MIC assays : Compare minimum inhibitory concentrations against fungal strains.
  • Docking studies : Use software like AutoDock Vina to map interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.